4-[(4-pyridinylmethyl)thio]benzenamine
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Overview
Description
4-[(4-Pyridinylmethyl)thio]benzenamine is an organic compound with the molecular formula C12H12N2S. It is characterized by a benzene ring substituted with an amine group and a thioether linkage to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-pyridinylmethyl)thio]benzenamine typically involves the following steps:
Formation of the Thioether Linkage: This can be achieved through a nucleophilic substitution reaction where 4-chloromethylpyridine reacts with thiophenol in the presence of a base such as sodium hydroxide.
Amination of the Benzene Ring: The resulting thioether is then subjected to an amination reaction using aniline under acidic or basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to yield the corresponding thiol derivative.
Substitution: It can participate in various substitution reactions, particularly at the amine and thioether sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents, acids, and bases are commonly employed depending on the desired substitution.
Major Products Formed:
Sulfoxides and Sulfones: From oxidation reactions.
Thiols: From reduction reactions.
Various substituted derivatives: From substitution reactions.
Scientific Research Applications
4-[(4-Pyridinylmethyl)thio]benzenamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-[(4-pyridinylmethyl)thio]benzenamine involves its interaction with various molecular targets:
Molecular Targets: It can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: The compound may influence signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
- 4-[(4-Pyridinylmethyl)thio]aniline
- 4-[(4-Pyridinylmethyl)thio]phenol
- 4-[(4-Pyridinylmethyl)thio]benzamide
Comparison:
- Uniqueness: 4-[(4-Pyridinylmethyl)thio]benzenamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
- Differences: Compared to similar compounds, it may exhibit different reactivity and potency in biological assays .
Properties
Molecular Formula |
C12H12N2S |
---|---|
Molecular Weight |
216.30 g/mol |
IUPAC Name |
4-(pyridin-4-ylmethylsulfanyl)aniline |
InChI |
InChI=1S/C12H12N2S/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-8H,9,13H2 |
InChI Key |
RIOFBOIXVRXZRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)SCC2=CC=NC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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